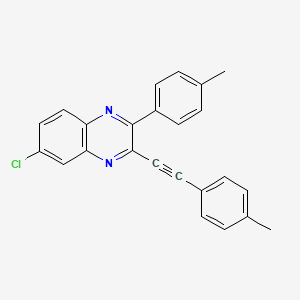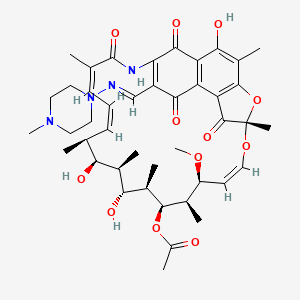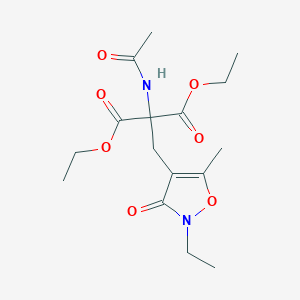![molecular formula C30H46O3 B12340251 (Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- is a lanostane-type triterpenoid compound It is derived from lanosterol and is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- can be synthesized from lanosterol through a series of biochemical reactions. One common method involves the use of a crude enzyme from Ganoderma lucidum as a biocatalyst. The process begins with the conversion of lanosterol to 3-hydroxy-lanosta-8,24-dien-26-oic acid, which is then further oxidized to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves bioconversion processes using genetically engineered microorganisms. For example, expressing specific cytochrome P450 genes from Ganoderma lucidum in Saccharomyces cerevisiae has been shown to produce lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- efficiently .
Chemical Reactions Analysis
Types of Reactions
Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- .
Scientific Research Applications
Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive triterpenoids.
Industry: It is used in the production of various bioactive compounds through biotechnological processes.
Mechanism of Action
The mechanism of action of lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and cell proliferation . The exact molecular targets include cytochrome P450 enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-lanosta-8,24-dien-26-oic acid: A precursor in the biosynthesis of lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)-.
3,28-dihydroxy-lanosta-8,24-dien-26-oic acid: An oxidized derivative with similar biological activities.
Ganoderic acids: A group of highly oxygenated lanostane-type triterpenoids with significant pharmacological activities.
Uniqueness
Lanosta-8,24-dien-26-oic acid, 3-oxo-, (24Z)- is unique due to its specific structure and the biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19?,21-,24+,28-,29-,30+/m1/s1 |
InChI Key |
KDCSSVADTHDYGI-NDEGSFCNSA-N |
Isomeric SMILES |
CC(CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)




![3-chloro-N-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B12340233.png)



